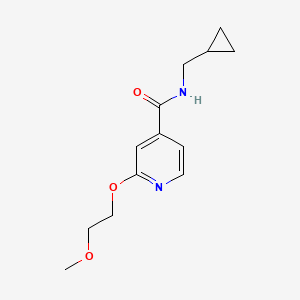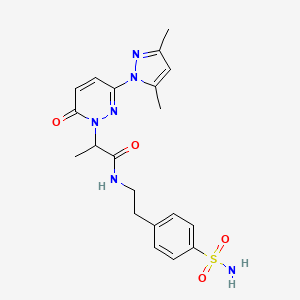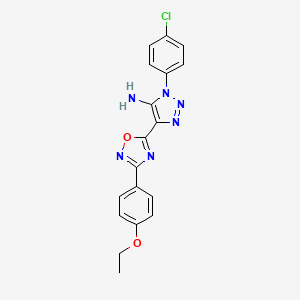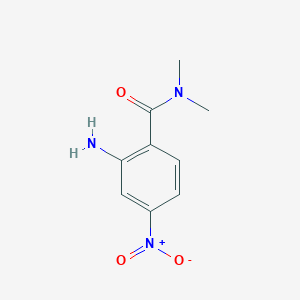
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme responsible for catalyzing the conversion of glutamine to glutamate. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast cancer, pancreatic cancer, and non-small cell lung cancer.
Scientific Research Applications
Antibacterial and Antimicrobial Activities
Research on similar compounds, such as fluorobenzamides and phenoxybenzamide derivatives, has shown promising antibacterial and antimicrobial properties. For instance, studies on fluorine-containing thiadiazolotriazinones and fluorobenzamides have demonstrated significant activity against a range of bacterial strains. These findings suggest potential applications of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chloro-6-fluorobenzamide in developing new antibacterial agents or coatings with enhanced efficacy and specificity (Holla, Bhat, & Shetty, 2003), (Desai, Rajpara, & Joshi, 2013).
Photochemical Properties and Photostability
The inclusion of fluorine atoms within the molecular structure of benzamides has been shown to affect their photochemical behaviors significantly. Studies on fluorinated quinolone derivatives highlight the impact of fluorination on photodegradation pathways, which could be relevant for designing light-sensitive therapeutic agents or materials with controlled degradation under UV exposure (Fasani et al., 1999).
Biochemical Transformations and Mechanistic Insights
The transformation of phenolic compounds to benzoates through processes such as carboxylation and dehydroxylation has been explored in environmental and biochemical contexts. Studies using fluorophenols as analogues to investigate these transformations provide insights into the mechanistic pathways involved. Such research could inform the development of bioremediation strategies or synthetic methodologies where this compound and related compounds play a pivotal role (Genthner, Townsend, & Chapman, 1989).
Material Science and Polymer Research
The synthesis and characterization of polymers incorporating phenoxybenzamide units demonstrate the utility of these compounds in creating materials with desirable properties such as high thermal stability, mechanical strength, and chemical resistance. The research into semiaromatic polyamides and their applications in composite materials or as compatibilizers offers a glimpse into how this compound could be utilized in advanced material design and engineering (Zhang et al., 2017).
properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-2-chloro-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O3/c19-13-7-5-8-14(20)16(13)18(24)22-10-3-4-11-25-15-9-2-1-6-12(15)17(21)23/h1-2,5-9H,10-11H2,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKFAZDAEXYNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2575508.png)
![5-Azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2575510.png)
![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-yl}acetamide](/img/structure/B2575512.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2575513.png)
![ethyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2575514.png)
![2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2575516.png)


![3-(3,4-Dimethoxyphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575520.png)



